1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the dichlorophenyl group suggests that it may have some biological activity, as dichlorophenyl groups are common in many pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the 2,4-dichlorophenyl group. The electron-withdrawing chlorines on the phenyl ring could influence the electronic properties of the entire molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dichlorophenyl group is likely to make the compound relatively non-polar, while the carboxylic acid could contribute to its acidity .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 1-(2,4-dichlorophenyl)-3-hydrazinobutane-1,4-dioic acid ethyl ester, which is subsequently cyclized with acetic anhydride to form the target compound.", "Starting Materials": [ "2,4-dichlorophenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(2,4-dichlorophenyl)-3-hydrazinobutane-1,4-dioic acid ethyl ester.", "Step 3: Cyclization of the intermediate from step 2 with acetic anhydride in the presence of a base such as pyridine to form the target compound, 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid." ] } | |
CAS-Nummer |
1152975-93-3 |
Molekularformel |
C12H10Cl2N2O2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-5-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-10-8(12(17)18)6-15-16(10)11-4-3-7(13)5-9(11)14/h3-6H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
SCHRBFICOCNDAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.